molecular formula C15H16N2O5S B2513811 2-(2,5-Dimethoxybenzenesulfonamido)benzamide CAS No. 702651-24-9

2-(2,5-Dimethoxybenzenesulfonamido)benzamide

Cat. No.: B2513811
CAS No.: 702651-24-9
M. Wt: 336.36
InChI Key: KFZFTRGGBJAAMW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethoxybenzenesulfonamido)benzamide typically involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with 2-aminobenzamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran at room temperature . The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as continuous chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethoxybenzenesulfonamido)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The sulfonamide group can be reduced to a sulfinamide or thiol.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of sulfinamides or thiols.

    Substitution: Formation of halogenated or nitro-substituted benzamides.

Scientific Research Applications

2-(2,5-Dimethoxybenzenesulfonamido)benzamide has been explored for various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,5-Dimethoxybenzenesulfonamido)benzamide is unique due to the presence of both methoxy and sulfonamido groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for diverse chemical reactivity and potential therapeutic applications .

Properties

IUPAC Name

2-[(2,5-dimethoxyphenyl)sulfonylamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5S/c1-21-10-7-8-13(22-2)14(9-10)23(19,20)17-12-6-4-3-5-11(12)15(16)18/h3-9,17H,1-2H3,(H2,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFZFTRGGBJAAMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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